molecular formula C₁₆H₁₂O₅ B1144559 4-(2-Acetoxybenzoyloxy)benzaldehyde CAS No. 203065-56-9

4-(2-Acetoxybenzoyloxy)benzaldehyde

Cat. No.: B1144559
CAS No.: 203065-56-9
M. Wt: 284.26
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Description

4-(2-Acetoxybenzoyloxy)benzaldehyde is a benzaldehyde derivative featuring dual ester functionalities: a 2-acetoxybenzoyloxy group at the para position of the benzaldehyde core. This compound’s structure combines aromatic aldehyde reactivity with ester-based steric and electronic modulation, making it relevant in pharmaceutical synthesis and materials science.

Properties

IUPAC Name

(4-formylphenyl) 2-acetyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-11(18)20-15-5-3-2-4-14(15)16(19)21-13-8-6-12(10-17)7-9-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTTUFBMZRBAIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Acetoxybenzoyloxy)benzaldehyde typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with 4-formylphenol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Acetoxybenzoyloxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: (4-Carboxyphenyl) 2-acetyloxybenzoate.

    Reduction: (4-Hydroxyphenyl) 2-acetyloxybenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

4-(2-Acetoxybenzoyloxy)benzaldehyde has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.

    Industry: Used in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Acetoxybenzoyloxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The acetyloxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can further participate in various biochemical reactions. The compound’s effects are mediated through its ability to modify proteins, enzymes, and other biomolecules.

Comparison with Similar Compounds

Data Tables

Notes

  • Limitations : Direct data on this compound are sparse; inferences rely on structural analogs.
  • Contradictions : While brominated analogs show versatility in cross-coupling , the acetoxy group may limit similar reactivity due to steric hindrance.
  • Research Gaps : Systematic studies on the biological activity and crystallography of the target compound are needed.

Biological Activity

4-(2-Acetoxybenzoyloxy)benzaldehyde, a synthetic organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula C16H14O4 and a molecular weight of 270.28 g/mol. The compound features an aldehyde functional group and two aromatic rings connected by an ester linkage, which influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity in several studies. It inhibits the production of pro-inflammatory cytokines and reduces nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS). This effect suggests potential therapeutic applications in treating inflammatory diseases.

Cytotoxicity

Cytotoxic assays reveal that this compound can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The compound activates caspase pathways leading to programmed cell death, making it a candidate for further investigation as an anticancer agent.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory responses and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in target cells, contributing to its cytotoxic effects.
  • Gene Expression Modulation : Studies suggest that it alters the expression of genes associated with apoptosis and inflammation.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as a natural preservative in food products.

Study 2: Anti-inflammatory Properties

In a model of acute inflammation using mice, administration of the compound significantly reduced paw edema induced by carrageenan. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups compared to controls, supporting its anti-inflammatory claims.

Study 3: Anticancer Activity

A recent study evaluated the cytotoxic effects on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The compound exhibited IC50 values of 15 µM for MCF-7 and 20 µM for PC-3 cells, indicating potent anticancer properties through apoptosis induction.

Data Summary

Biological ActivityObservationsReferences
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryReduced NO production; decreased edema in mice
CytotoxicityInduced apoptosis in MCF-7 and PC-3 cells

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